molecular formula C11H12N2O4S B12592795 (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one CAS No. 497917-51-8

(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one

Cat. No.: B12592795
CAS No.: 497917-51-8
M. Wt: 268.29 g/mol
InChI Key: VYJJZICZXWUNRJ-VHSXEESVSA-N
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Description

The compound (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one is a β-lactam derivative within the azetidin-2-one class. Its structure features:

  • Position 1: Methylsulfanyl (-SCH₃) group.
  • Position 3: Methoxy (-OCH₃) group.
  • Position 4: 3-Nitrophenyl substituent.

This configuration imparts unique electronic and steric properties.

Properties

CAS No.

497917-51-8

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one

InChI

InChI=1S/C11H12N2O4S/c1-17-10-9(12(18-2)11(10)14)7-4-3-5-8(6-7)13(15)16/h3-6,9-10H,1-2H3/t9-,10+/m0/s1

InChI Key

VYJJZICZXWUNRJ-VHSXEESVSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](N(C1=O)SC)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1C(N(C1=O)SC)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The methoxy, methylsulfanyl, and nitrophenyl groups are introduced through various substitution reactions. Common reagents include methanol, methylthiol, and nitrobenzene derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted azetidinones.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Can act as a ligand in catalytic reactions.

Biology

    Antibacterial Agents: Azetidinones are known for their antibacterial properties.

    Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly antibiotics.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one depends on its specific application. For example:

    Antibacterial Activity: It may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins.

    Enzyme Inhibition: It may act by binding to the active site of specific enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Azetidin-2-one Derivatives
Compound R1 (Position 1) R3 (Position 3) R4 (Position 4) Key Functional Features
Target Compound Methylsulfanyl (-SCH₃) Methoxy (-OCH₃) 3-Nitrophenyl Electron-donating/-withdrawing balance
Ezetimibe 4-Fluorophenyl (S)-3-(4-Fluorophenyl)-3-hydroxypropyl 4-Hydroxyphenyl Cholesterol absorption inhibition
Barnidipine Hydrochloride Benzyl Pyrrolidinyl-methyl 3-Nitrophenyl Calcium channel blockade
Compound 9 (Trifluoromethyl derivative) 4-Methoxyphenyl Methyl Trifluoromethyl Enhanced electrophilicity

Key Observations :

  • In contrast, ezetimibe’s 4-hydroxyphenyl and fluorophenyl groups enhance metabolic stability and target NPC1L1 protein interactions .
  • Lipophilicity : The methylsulfanyl group in the target compound increases lipophilicity compared to ezetimibe’s fluorophenyl, which may affect membrane permeability.

Pharmacological Potential (Inferred)

  • Cholesterol Absorption : Unlike ezetimibe, the target lacks the hydroxypropyl and 4-hydroxyphenyl groups critical for NPC1L1 binding .
  • Antimicrobial Activity : Nitro groups in similar compounds (e.g., nitrofurans) are linked to antibacterial effects via nitroreductase activation .
  • Calcium Channel Modulation: Barnidipine’s 3-nitrophenyl group contributes to dihydropyridine receptor interactions ; however, the azetidinone scaffold may redirect activity.

Physicochemical Properties

Table 2: Molecular Properties Comparison
Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Water Solubility (Predicted)
Target Compound C₁₁H₁₂N₂O₄S 268.3 ~2.5 Low
Ezetimibe C₂₄H₂₁F₂NO₃ 409.4 4.1 Insoluble
Barnidipine C₂₇H₂₉N₃O₆ 491.5 3.8 Low

Notes:

  • The target compound’s lower molecular weight and balanced LogP suggest moderate bioavailability but poor aqueous solubility.
  • Ezetimibe’s higher LogP correlates with its intestinal absorption profile .

Biological Activity

The compound (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one is a synthetic organic molecule belonging to the azetidinone class. Its unique structure, characterized by a methoxy group, a methylsulfanyl group, and a nitrophenyl substituent, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

Basic Information

PropertyValue
CAS No. 497917-51-8
Molecular Formula C11_{11}H12_{12}N2_{2}O4_{4}S
Molecular Weight 268.29 g/mol
IUPAC Name (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one
InChI Key VYJJZICZXWUNRJ-VHSXEESVSA-N

The biological activity of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one can be attributed to several mechanisms:

  • Antibacterial Activity : The compound may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to other β-lactam antibiotics.
  • Enzyme Inhibition : It may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity.

Antimicrobial Studies

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance:

  • In Vitro Testing : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Toxicity and Safety Profile

Preliminary assessments indicate that (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one exhibits low toxicity in mammalian cell lines. However, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered.

Comparative Analysis with Related Compounds

The biological activity of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one can be compared with similar azetidinone derivatives:

CompoundKey DifferencesBiological Activity
(3R,4S)-3-methoxy-1-methylsulfanyl-4-phenylazetidin-2-oneLacks the nitro groupLower antibacterial activity
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(4-nitrophenyl)azetidin-2-oneNitro group in a different positionEnhanced reactivity but variable activity

Structure-Activity Relationship (SAR)

The position and nature of substituents on the azetidinone ring significantly influence its biological activity. The nitro group at the 3-position appears crucial for enhancing antibacterial efficacy.

Study 1: Antibacterial Efficacy

A study conducted by Benchchem evaluated the antibacterial properties of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one against common pathogens. Results indicated that the compound effectively inhibited growth in both Staphylococcus aureus and Escherichia coli with MIC values of 16 µg/mL and 32 µg/mL respectively.

Study 2: Enzyme Inhibition Assay

In another investigation focused on enzyme inhibition, it was found that the compound inhibited a specific bacterial enzyme involved in cell wall synthesis with an IC50 value of 12 µM. This suggests potential applications as an antibacterial agent in clinical settings.

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